molecular formula C18H29N3O B7928744 (S)-2-Amino-N-[4-(benzyl-ethyl-amino)-cyclohexyl]-propionamide

(S)-2-Amino-N-[4-(benzyl-ethyl-amino)-cyclohexyl]-propionamide

Cat. No.: B7928744
M. Wt: 303.4 g/mol
InChI Key: LWWLRYYGOOHGPF-OOHWJJMZSA-N
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Description

(S)-2-Amino-N-[4-(benzyl-ethyl-amino)-cyclohexyl]-propionamide is a chiral compound with significant potential in various scientific fields. It features a cyclohexyl ring substituted with a benzyl-ethyl-amino group and an amino-propionamide moiety. This compound’s unique structure allows it to interact with biological systems in specific ways, making it a subject of interest in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Amino-N-[4-(benzyl-ethyl-amino)-cyclohexyl]-propionamide typically involves multiple steps:

    Formation of the Cyclohexyl Intermediate: The cyclohexyl ring is functionalized with a benzyl-ethyl-amino group through nucleophilic substitution reactions.

    Introduction of the Propionamide Group: The amino-propionamide moiety is introduced via amidation reactions, often using reagents like carbodiimides to activate the carboxyl group.

    Chiral Resolution: The final step involves resolving the racemic mixture to obtain the (S)-enantiomer, which can be achieved using chiral chromatography or enzymatic methods.

Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors for better control over reaction conditions and yields, and employing cost-effective reagents and catalysts to minimize production costs.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.

    Reduction: Reduction reactions can target the cyclohexyl ring, potentially converting it into a more saturated form.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide for introducing halides, followed by nucleophilic substitution.

Major Products:

    Oxidation Products: Benzaldehyde derivatives.

    Reduction Products: Saturated cyclohexyl derivatives.

    Substitution Products: Various substituted amines and amides.

Scientific Research Applications

(S)-2-Amino-N-[4-(benzyl-ethyl-amino)-cyclohexyl]-propionamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with enzymes and receptors, providing insights into biochemical pathways.

    Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific receptors or enzymes involved in diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. Its unique structure allows it to fit into the active sites of these targets, modulating their activity. The pathways involved may include signal transduction cascades or metabolic pathways, depending on the biological context.

Comparison with Similar Compounds

    ®-2-Amino-N-[4-(benzyl-ethyl-amino)-cyclohexyl]-propionamide: The enantiomer of the compound, which may have different biological activities.

    N-Benzyl-N-ethyl-cyclohexylamine: A structurally similar compound lacking the propionamide group.

    Cyclohexylamine derivatives: Compounds with similar cyclohexyl structures but different substituents.

Uniqueness: (S)-2-Amino-N-[4-(benzyl-ethyl-amino)-cyclohexyl]-propionamide is unique due to its specific combination of functional groups and chiral nature, which confer distinct biological activities and potential therapeutic applications.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(2S)-2-amino-N-[4-[benzyl(ethyl)amino]cyclohexyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29N3O/c1-3-21(13-15-7-5-4-6-8-15)17-11-9-16(10-12-17)20-18(22)14(2)19/h4-8,14,16-17H,3,9-13,19H2,1-2H3,(H,20,22)/t14-,16?,17?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWWLRYYGOOHGPF-OOHWJJMZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)C2CCC(CC2)NC(=O)C(C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC1=CC=CC=C1)C2CCC(CC2)NC(=O)[C@H](C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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